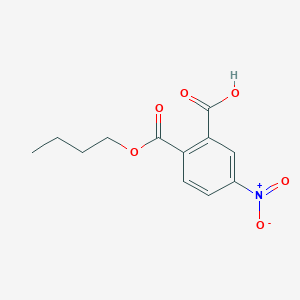![molecular formula C15H12O2S B12832438 Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate is an organic compound with the molecular formula C15H14O2S It is known for its unique structure, which combines an indeno-thiophene moiety with an ethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate typically involves the reaction of indeno-thiophene derivatives with ethyl acetate under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the indeno-thiophene derivative is reacted with ethyl acetate in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amides, esters
Applications De Recherche Scientifique
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate: Similar structure but lacks the ylidene group, which may affect its reactivity and applications.
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)propanoate: Contains a propanoate group instead of an acetate group, leading to differences in chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12O2S |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-9H,2H2,1H3/b12-7- |
Clé InChI |
QEEBLZOAPORQOA-GHXNOFRVSA-N |
SMILES isomérique |
CCOC(=O)/C=C\1/C2=CC=CC=C2C3=CSC=C31 |
SMILES canonique |
CCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



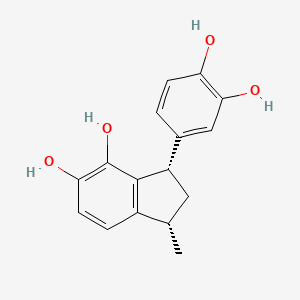
![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
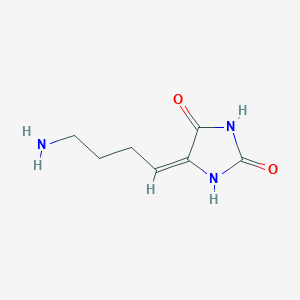
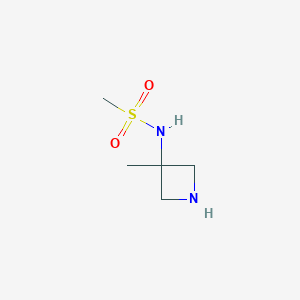
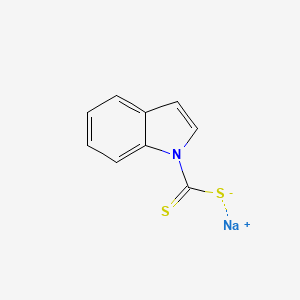


![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
